Cas no 2228861-49-0 (1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one)

1-1-(7-Chloroquinolin-8-yl)cyclopropylethan-1-one is a specialized organic compound featuring a quinoline core substituted with a chlorinated aromatic ring and a cyclopropyl ketone moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the 7-chloro group enhances its reactivity in electrophilic substitutions, while the cyclopropyl ketone functionality offers versatility in further derivatization. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, where precise structural modifications are critical for optimizing biological activity.
1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one structure
2228861-49-0 structure
Product name:1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one
CAS No:2228861-49-0
MF:C14H12ClNO
Molecular Weight:245.704182624817
CID:6042725
PubChem ID:165635035

1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one
    • 2228861-49-0
    • EN300-1994746
    • 1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
    • インチ: 1S/C14H12ClNO/c1-9(17)14(6-7-14)12-11(15)5-4-10-3-2-8-16-13(10)12/h2-5,8H,6-7H2,1H3
    • InChIKey: GOOTWPPVKWMXFZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC=CN=C2C=1C1(C(C)=O)CC1

計算された属性

  • 精确分子量: 245.0607417g/mol
  • 同位素质量: 245.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • XLogP3: 2.8

1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1994746-0.25g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
0.25g
$1591.0 2023-09-16
Enamine
EN300-1994746-2.5g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
2.5g
$3389.0 2023-09-16
Enamine
EN300-1994746-0.05g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
0.05g
$1452.0 2023-09-16
Enamine
EN300-1994746-5.0g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
5g
$5014.0 2023-06-03
Enamine
EN300-1994746-10.0g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
10g
$7435.0 2023-06-03
Enamine
EN300-1994746-0.1g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
0.1g
$1521.0 2023-09-16
Enamine
EN300-1994746-5g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
5g
$5014.0 2023-09-16
Enamine
EN300-1994746-0.5g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
0.5g
$1660.0 2023-09-16
Enamine
EN300-1994746-1.0g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
1g
$1729.0 2023-06-03
Enamine
EN300-1994746-10g
1-[1-(7-chloroquinolin-8-yl)cyclopropyl]ethan-1-one
2228861-49-0
10g
$7435.0 2023-09-16

1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-one 関連文献

1-1-(7-chloroquinolin-8-yl)cyclopropylethan-1-oneに関する追加情報

Comprehensive Overview of 1-(7-Chloroquinolin-8-yl)cyclopropylethan-1-one (CAS No. 2228861-49-0)

1-(7-Chloroquinolin-8-yl)cyclopropylethan-1-one (CAS No. 2228861-49-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoline derivative features a unique cyclopropyl ketone moiety, which contributes to its potential applications in drug discovery and material science. The compound's molecular structure combines a chloroquinoline core with a cyclopropyl group, making it a subject of interest for researchers exploring novel bioactive molecules.

In recent years, the demand for heterocyclic compounds like 1-(7-Chloroquinolin-8-yl)cyclopropylethan-1-one has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a building block for designing kinase inhibitors or antimicrobial agents. The chloroquinoline scaffold is known for its pharmacological properties, and the addition of a cyclopropyl ring may enhance metabolic stability—a key consideration in modern drug development.

The synthesis of CAS No. 2228861-49-0 typically involves multi-step organic reactions, including cross-coupling and cyclization techniques. Advanced analytical methods such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. This compound is often discussed in the context of fragment-based drug design, where its rigid cyclopropyl structure could help optimize binding affinity in target proteins.

From an industrial perspective, 1-(7-Chloroquinolin-8-yl)cyclopropylethan-1-one aligns with the growing trend toward sustainable chemistry. Researchers are exploring green synthesis routes to minimize environmental impact while maintaining high yields. Its potential applications extend to crop protection chemicals, where chloroquinoline derivatives have shown efficacy against plant pathogens.

Frequently asked questions about this compound include: "What are the solubility properties of 1-(7-Chloroquinolin-8-yl)cyclopropylethan-1-one?" and "How does the cyclopropyl group influence its biological activity?" These queries reflect the compound's relevance in both academic and industrial settings. Analytical data suggests it exhibits moderate polarity, making it suitable for organic solvent-based reactions.

In summary, CAS No. 2228861-49-0 represents a promising candidate for interdisciplinary research. Its structural features bridge the gap between small-molecule therapeutics and functional materials, addressing contemporary challenges in precision medicine and agrochemical innovation. As synthetic methodologies advance, this compound may unlock new possibilities in targeted drug delivery systems and catalysis.

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